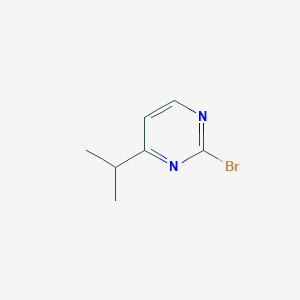
2,4-difluoro-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-methylpyridine (DFMP) is a widely used chemical compound in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It is a heterocyclic aromatic compound with a unique combination of two fluorine atoms and one methyl group in the pyridine ring. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFMP is also used in the synthesis of fluorinated compounds, which are of particular interest in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
2,4-difluoro-5-methylpyridine is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated compounds, which are of particular interest in medicinal chemistry and drug discovery. In addition, 2,4-difluoro-5-methylpyridine has been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Mecanismo De Acción
2,4-difluoro-5-methylpyridine is a heterocyclic aromatic compound that can interact with a variety of biomolecules, including proteins, DNA, and RNA. It can also interact with other small molecules, such as hormones, neurotransmitters, and drugs. The exact mechanism of action of 2,4-difluoro-5-methylpyridine is still not fully understood, but it is thought to involve the formation of hydrogen bonds and electrostatic interactions with the target biomolecules.
Biochemical and Physiological Effects
2,4-difluoro-5-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biomolecules. It can also affect the expression of genes and the production of proteins. In addition, 2,4-difluoro-5-methylpyridine has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,4-difluoro-5-methylpyridine in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is relatively non-toxic. In addition, it is stable and can be stored for long periods of time. However, 2,4-difluoro-5-methylpyridine is also a relatively reactive compound, and it can be easily oxidized or hydrolyzed in the presence of other chemicals.
Direcciones Futuras
The potential applications of 2,4-difluoro-5-methylpyridine are still being explored. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Further research is also needed to explore its potential applications in the development of new drugs and other therapeutic agents. Furthermore, further research is needed to explore the potential of 2,4-difluoro-5-methylpyridine as a biomarker for the diagnosis and treatment of various diseases.
Métodos De Síntesis
2,4-difluoro-5-methylpyridine can be synthesized from the reaction of 2,4-difluorobenzaldehyde and pyridine. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through the formation of a difluoropyridinium ion intermediate. The reaction is typically carried out in aqueous solution, and the product is isolated by recrystallization from aqueous ethanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,4-difluoro-5-methylpyridine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,5-difluoropyridine", "acetone", "methylmagnesium bromide", "iodine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: 2,5-difluoropyridine is reacted with acetone in the presence of methylmagnesium bromide to form 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine.", "Step 2: The intermediate compound from step 1 is then treated with iodine and sodium hydroxide to form 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine-1-oxide.", "Step 3: The compound from step 2 is then treated with hydrochloric acid to remove the oxide group and form 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine hydrochloride.", "Step 4: The hydrochloride salt from step 3 is then treated with sodium bicarbonate to form the free base of 2,4-difluoro-3-methyl-5-(1-methylethyl)pyridine.", "Step 5: The free base from step 4 is then treated with magnesium sulfate to remove any remaining water and obtain the final product, 2,4-difluoro-5-methylpyridine." ] } | |
Número CAS |
1227502-70-6 |
Nombre del producto |
2,4-difluoro-5-methylpyridine |
Fórmula molecular |
C6H5F2N |
Peso molecular |
129.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



